molecular formula C19H33N5O2 B2361930 tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1353947-49-5

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No. B2361930
CAS RN: 1353947-49-5
M. Wt: 363.506
InChI Key: GYJAPOKOKQJUFZ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H33N5O2 and its molecular weight is 363.506. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship Studies

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including compounds related to tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, were synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in vitro as anti-inflammatory agents and in pain models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis and Optimization

  • Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been synthesized through a multi-step process. This compound is significant in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).
  • Deoxycytidine Kinase Inhibitors : Tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, a compound structurally related to the one , is an intermediate in the preparation of potent deoxycytidine kinase inhibitors, offering an economical alternative in the synthesis process (Zhang et al., 2009).

Biological Activity and Drug Development

  • Renin Inhibitors : The modification of tert-butyl groups in pyrimidine derivatives led to the discovery of potent, orally bioavailable renin inhibitors. These inhibitors have shown significant plasma renin inhibition, indicating potential in drug development (Tokuhara et al., 2018).
  • Malaria Treatment and Prevention : A trifluoromethyl-substituted pyridine analogue, containing a tert-butyl group, was identified as a lead compound for preclinical development for malaria treatment and prevention, showing excellent antimalarial activity (Chavchich et al., 2016).

properties

IUPAC Name

tert-butyl 4-[[6-(diethylamino)pyrimidin-4-yl]-methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N5O2/c1-7-23(8-2)17-13-16(20-14-21-17)22(6)15-9-11-24(12-10-15)18(25)26-19(3,4)5/h13-15H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJAPOKOKQJUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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